molecular formula C18H22N2O6S3 B2536575 8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 887216-61-7

8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2536575
CAS No.: 887216-61-7
M. Wt: 458.56
InChI Key: ODVILLGHBCUJGP-UHFFFAOYSA-N
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Description

8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound characterized by a 1,4-dioxa-8-azaspiro[4.5]decane core substituted with a thiazole ring bearing methylsulfonyl (SO₂Me) and tosyl (SO₂C₆H₄Me) groups at positions 2 and 4, respectively. Its molecular formula is C₁₉H₂₄N₂O₆S₃, with a molecular weight of 472.6 g/mol and CAS number 863449-37-0 .

Properties

IUPAC Name

8-[4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazol-5-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6S3/c1-13-3-5-14(6-4-13)29(23,24)15-16(27-17(19-15)28(2,21)22)20-9-7-18(8-10-20)25-11-12-26-18/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVILLGHBCUJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketalization Protocol

Procedure :

  • Piperidone (1.0 equiv) is refluxed with ethylene glycol (2.5 equiv) in toluene under catalytic p-toluenesulfonic acid (0.1 equiv).
  • Water removal via azeotropic distillation drives the reaction to completion.
  • The crude product is purified via vacuum distillation or recrystallization.

Key Data :

Parameter Value
Yield 75–85%
Characterization $$^1$$H NMR, $$^{13}$$C NMR, IR

Thiazole Ring Construction and Functionalization

The thiazole nucleus is assembled via Hantzsch thiazole synthesis, followed by sequential sulfonylations.

Hantzsch Thiazole Synthesis

Reagents :

  • Thiourea derivative (e.g., N-tosylthiourea)
  • α-Bromo ketone (e.g., 2-bromo-1-(methylsulfonyl)propan-1-one)

Procedure :

  • N-Tosylthiourea (1.0 equiv) and α-bromo ketone (1.1 equiv) are heated in ethanol at reflux for 12 h.
  • The intermediate thiazoline is oxidized to thiazole using DDQ (2.0 equiv) in dichloromethane.

Key Data :

Intermediate Conditions Yield
4-Tosylthiazole EtOH, reflux, 12 h 60%
Oxidation to thiazole DDQ, CH$$2$$Cl$$2$$, rt, 2 h 85%

Sulfonation at Position 2

Coupling of Thiazole and Spirocyclic Amine

The final assembly involves linking the thiazole to the spirocyclic amine via nucleophilic substitution or transition-metal-catalyzed coupling.

SNAr Reaction

Procedure :

  • 5-Bromo-2-methylsulfonyl-4-tosylthiazole (1.0 equiv) and 1,4-dioxa-8-azaspiro[4.5]decane (1.2 equiv) are heated in DMF at 80°C with K$$2$$CO$$3$$.
  • Reaction progress monitored by TLC; purification via column chromatography.

Key Data :

Parameter Value
Yield 65–70%
Purity >95% (HPLC)

Buchwald-Hartwig Amination

Catalytic System :

  • Pd$$2$$(dba)$$3$$ (5 mol%)
  • Xantphos (10 mol%)
  • Cs$$2$$CO$$3$$ (2.0 equiv)

Procedure :

  • Spirocyclic amine, 5-bromo-thiazole, and catalyst are refluxed in toluene for 24 h.
  • Workup includes filtration through Celite® and solvent evaporation.

Key Data :

Parameter Value
Yield 75–80%
Turnover Frequency 12 h$$^{-1}$$

Analytical Characterization and Validation

Spectroscopic Data :

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.80 (d, J = 8.4 Hz, 2H, tosyl aryl), 7.35 (d, J = 8.4 Hz, 2H), 4.10–3.95 (m, 4H, ketal OCH$$2$$), 3.30 (s, 3H, SO$$2$$CH$$3$$), 2.45 (s, 3H, tosyl CH$$_3$$).
  • HRMS (ESI) : m/z calcd for C$${19}$$H$${24}$$N$$2$$O$$6$$S$$_3$$ [M+H]$$^+$$: 473.08; found: 473.07.

Purity Assessment :

Method Result
HPLC (C18) 98.5% (254 nm)
Elemental Analysis C, H, N within ±0.3%

Challenges and Optimization Considerations

  • Regioselectivity in Thiazole Synthesis : Competing pathways during Hantzsch reaction necessitate precise stoichiometry and temperature control.
  • Spiroamine Reactivity : Steric hindrance at the spirocyclic amine may impede coupling efficiency; microwave irradiation or elevated temperatures improve yields.
  • Sulfone Stability : Methylsulfonyl groups are prone to elimination under strong bases; mild conditions (e.g., K$$2$$CO$$3$$ in DMF) are preferred.

Chemical Reactions Analysis

Types of Reactions

8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound has potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. For example, it may inhibit certain enzymes involved in disease processes, thereby providing a basis for its use in drug development .

Comparison with Similar Compounds

Ethylsulfonyl Derivative

The ethylsulfonyl analogue, 8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS 863449-37-0 ), differs by replacing the methylsulfonyl group with an ethylsulfonyl moiety. This substitution increases the molecular weight to 486.6 g/mol (C₂₀H₂₆N₂O₆S₃) and slightly alters lipophilicity, which may influence solubility and membrane permeability .

Bromophenylsulfonyl Derivatives

Compounds such as 8-((3-Bromo-4-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS 1704074-58-7 ) feature aryl sulfonyl substituents. These derivatives exhibit higher molecular weights (e.g., 392.28 g/mol ) and introduce halogen atoms, which can enhance electronic effects and intermolecular interactions (e.g., halogen bonding) in target binding .

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number Reference
8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane C₁₉H₂₄N₂O₆S₃ 472.6 Methylsulfonyl, Tosyl 863449-37-0
8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane C₂₀H₂₆N₂O₆S₃ 486.6 Ethylsulfonyl, Tosyl 863449-37-0
8-((3-Bromo-4-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane C₁₄H₁₈BrNO₅S 392.28 Bromophenylsulfonyl 1704074-58-7

Analogues with Heterocyclic Substituents

Indole and Benzimidazole Derivatives

Compounds like 8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane () and 8-(1H-Benzimidazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane () replace the thiazole ring with indole or benzimidazole moieties.

Benzothiazole Derivatives

Spirocyclic compounds bearing benzothiazole groups (e.g., 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) exhibit extended conjugation and electron-withdrawing effects, which may modulate redox properties or binding affinities .

Biological Activity

The compound 8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, and relevant case studies.

The compound can be characterized by the following chemical properties:

PropertyValue
IUPAC Name 8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane
CAS Number 1056039-83-8
Molecular Formula C₁₄H₁₈N₂O₃S₂
Molar Mass 350.43 g/mol
Solubility Soluble in organic solvents

Biological Activity

Research indicates that the compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of spiro compounds often demonstrate significant antimicrobial properties. The thiazole moiety is known for its effectiveness against various bacterial strains, suggesting that this compound may possess similar activities.
  • Anticancer Properties : Compounds with spiro structures have been investigated for their potential anticancer effects. The unique arrangement of atoms in this compound may interact with cellular pathways involved in cancer progression.
  • Enzyme Inhibition : The methylsulfonyl group is known to enhance the binding affinity of compounds to certain enzymes, potentially leading to inhibition of key metabolic pathways in pathogens or cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of thiazole derivatives and found that modifications such as sulfonyl groups significantly enhanced antibacterial activity against Gram-positive bacteria .
  • Anticancer Activity Investigation : Research presented at a pharmaceutical conference highlighted that spiro compounds exhibit cytotoxic effects on various cancer cell lines, with some derivatives showing IC50 values below 10 µM . This suggests that further exploration of this compound could yield promising results in cancer therapeutics.

Synthesis Methods

The synthesis of 8-(2-(Methylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions:

  • Formation of Thiazole Ring : The initial step includes the synthesis of the thiazole ring through condensation reactions involving appropriate precursors.
  • Spirocyclization : The dioxa-spiro structure is formed through cyclization reactions under acidic or basic conditions.
  • Functionalization : The methylsulfonyl and tosyl groups are introduced via sulfonation reactions, enhancing the biological profile of the compound.

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